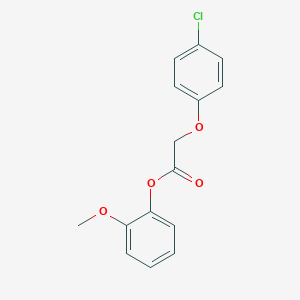

2-Methoxyphenyl (4-chlorophenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClO4 |

|---|---|

Molecular Weight |

292.71 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C15H13ClO4/c1-18-13-4-2-3-5-14(13)20-15(17)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |

InChI Key |

IFEHXOUYKSJTFJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Cl |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methoxyphenyl (4-chlorophenoxy)acetate

This technical guide provides a summary of the known chemical properties and theoretical experimental protocols for 4-Methoxyphenyl (4-chlorophenoxy)acetate, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of 4-Methoxyphenyl (4-chlorophenoxy)acetate are summarized below. It is important to note that the boiling point and density are computationally predicted values.

| Property | Value | Source |

| CAS Number | 443307-77-5 | [1][2] |

| Molecular Formula | C₁₅H₁₃ClO₄ | [1][2] |

| Molecular Weight | 292.71 g/mol | [1][2] |

| Predicted Boiling Point | 436.6 ± 35.0 °C | [1] |

| Predicted Density | 1.264 ± 0.06 g/cm³ | [1] |

Experimental Protocols

Due to the limited availability of specific experimental data for 4-Methoxyphenyl (4-chlorophenoxy)acetate, the following protocols are proposed based on general principles of organic synthesis and analysis for similar compounds.

Hypothetical Synthesis: Esterification of 4-chlorophenoxyacetic acid

A plausible method for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate is the esterification of 4-chlorophenoxyacetic acid with 4-methoxyphenol. This can be achieved through several standard methods, such as Fischer esterification or by using a coupling agent. A common laboratory-scale synthesis could involve the following steps:

-

Activation of the Carboxylic Acid: 4-chlorophenoxyacetic acid can be converted to its more reactive acid chloride. To a solution of 4-chlorophenoxyacetic acid in a dry, inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-chlorophenoxyacetyl chloride.

-

Esterification Reaction: The crude 4-chlorophenoxyacetyl chloride is dissolved in a dry, non-protic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, an equimolar amount of 4-methoxyphenol is added, followed by a non-nucleophilic base such as triethylamine or pyridine to act as a scavenger for the HCl byproduct. The reaction mixture is stirred, typically at room temperature, and monitored for completion using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the analysis of 4-Methoxyphenyl (4-chlorophenoxy)acetate, a reverse-phase HPLC method would be appropriate, given its aromatic and ester functionalities.

-

Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, would likely provide good separation. A typical gradient could start from 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm should be suitable due to the presence of aromatic rings.

-

Temperature: The column should be maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

Mandatory Visualizations

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the proposed logical workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.

A proposed workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or any associated signaling pathways for 4-Methoxyphenyl (4-chlorophenoxy)acetate. Research into the biological effects of this compound would be a novel area of investigation. Compounds with similar structural motifs, such as phenoxyacetates, have been explored for various biological activities, including herbicidal and pharmaceutical applications.

Safety Information

Specific safety data for 4-Methoxyphenyl (4-chlorophenoxy)acetate is not available. As with any laboratory chemical with unknown toxicological properties, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood. For related compounds like 4-methoxyphenylacetic acid, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3] Similar precautions should be taken for its ester derivatives.

References

In-Depth Technical Guide: 2-Methoxyphenyl (4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenyl (4-chlorophenoxy)acetate, a compound of interest within the broader class of phenoxy herbicides. While specific experimental data for this precise molecule is not extensively available in public literature, this document extrapolates its chemical properties, outlines a viable synthesis protocol, and discusses its likely biological mechanism of action based on established principles and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and agricultural science.

Chemical Structure and Properties

This compound is an ester formed from 2-methoxyphenol (guaiacol) and (4-chlorophenoxy)acetic acid. The structural formula is presented below:

Structural Formula:

Molecular Formula: C₁₅H₁₃ClO₄

Molecular Weight: 292.71 g/mol

While experimental data for this specific isomer is limited, predicted physicochemical and spectroscopic properties are summarized in the table below. These values are derived from computational models and analysis of structurally similar compounds.

| Property | Value | Source |

| Predicted Boiling Point | 436.6 ± 35.0 °C | Predicted |

| Predicted Density | 1.264 ± 0.06 g/cm³ | Predicted |

| Predicted ¹H NMR | See Section 3.2 | Inferred from Analogs |

| Predicted ¹³C NMR | See Section 3.2 | Inferred from Analogs |

| Predicted IR Spectroscopy | See Section 3.2 | Inferred from Analogs |

| Predicted Mass Spectrometry | See Section 3.2 | Inferred from Analogs |

Synthesis

A plausible and efficient method for the synthesis of this compound is via the esterification of 2-methoxyphenol with (4-chlorophenoxy)acetic acid. This can be achieved through several established protocols for the synthesis of phenolic esters. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methoxyphenol (guaiacol)

-

(4-chlorophenoxy)acetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve (4-chlorophenoxy)acetic acid (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous dichloromethane.

-

To this solution, add 4-dimethylaminopyridine (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Workflow Diagram:

Synthesis Workflow

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. Below are the expected spectral characteristics based on analogous compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the 2-methoxyphenyl and 4-chlorophenoxy groups, as well as the methylene protons of the acetate moiety and the methoxy protons.

-

Aromatic Protons (2-methoxyphenyl): A complex multiplet in the range of δ 6.8-7.2 ppm.

-

Aromatic Protons (4-chlorophenoxy): Two doublets in the range of δ 6.9-7.3 ppm, characteristic of a para-substituted benzene ring.

-

Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

For comparison, the ¹H NMR spectrum of the related compound, 2-methoxyphenyl acetate (guaiacyl acetate), shows a singlet for the acetyl methyl group at ~δ 2.3 ppm, a singlet for the methoxy group at ~δ 3.8 ppm, and multiplets for the aromatic protons between δ 6.8 and 7.1 ppm.[1]

Other Spectroscopic Data (Predicted)

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (~168 ppm), aromatic carbons (110-155 ppm), the methylene carbon (~65 ppm), and the methoxy carbon (~56 ppm).

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ester (~1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound belongs to the class of phenoxy herbicides. The primary mechanism of action for these compounds is to act as synthetic auxins.[2][3] Auxins are a class of plant hormones that regulate various growth and developmental processes.

When introduced into a susceptible plant, phenoxy herbicides mimic the natural auxin, indole-3-acetic acid (IAA).[4][5] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of the plant.[2] The ester form of the herbicide is typically metabolized within the plant to the corresponding carboxylic acid, which is the active herbicidal agent.[6]

Signaling Pathway

The auxin signaling pathway is complex and involves several key components. The synthetic auxin, derived from this compound, would interact with this pathway to elicit its herbicidal effects. A simplified representation of the auxin signaling pathway is provided below.

Auxin Signaling Pathway

Pathway Description:

-

The synthetic auxin enters the plant cell.

-

It binds to an auxin receptor, such as TIR1, which is part of an SCF E3 ubiquitin ligase complex.

-

This binding promotes the ubiquitination of Aux/IAA repressor proteins.

-

The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

-

The degradation of the Aux/IAA repressors releases Auxin Response Factors (ARFs).

-

The freed ARFs can then activate the transcription of auxin-responsive genes.

-

The overexpression of these genes leads to uncontrolled cell growth and ultimately, the death of the plant.

Conclusion

This compound is a compound with a well-defined, albeit not extensively studied, profile. Based on its chemical structure, it can be synthesized through standard esterification procedures and is expected to exhibit predictable spectroscopic characteristics. Its biological activity is likely to be consistent with that of other phenoxy herbicides, acting as a synthetic auxin to disrupt plant growth. This technical guide provides a solid foundation for further research and development involving this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxyphenyl (4-chlorophenoxy)acetate, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the absence of specific literature on this exact compound, this guide details a robust and widely applicable synthetic method, the Steglich esterification, which is well-suited for the coupling of a phenol (2-methoxyphenol) and a carboxylic acid ((4-chlorophenoxy)acetic acid).

Introduction to Aryl Ester Synthesis

The synthesis of aryl esters, such as this compound, presents a unique challenge in organic chemistry. The esterification of phenols is often more difficult than that of aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. Consequently, direct acid-catalyzed esterification often requires harsh conditions and may not be suitable for sensitive substrates. To overcome this, several milder and more efficient methods have been developed. Among these, the Steglich esterification offers a reliable and versatile approach.[1][2][3]

Proposed Primary Synthesis Pathway: Steglich Esterification

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[2] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is also used to accelerate the reaction.[1][2]

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules.[1]

Reaction Mechanism

The mechanism of the Steglich esterification involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

-

Acyl Transfer to DMAP: The DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate to form a reactive acylpyridinium species. This step is crucial for preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.

-

Nucleophilic Attack by the Phenol: The phenolic hydroxyl group of 2-methoxyphenol attacks the acylpyridinium species, leading to the formation of the desired ester.

-

Formation of Byproduct: The protonated DCC byproduct is eliminated and rearranges to form a stable and insoluble urea derivative (dicyclohexylurea, DCU), which can be easily removed by filtration.

Experimental Protocol: Steglich Esterification of 2-Methoxyphenol with (4-chlorophenoxy)acetic acid

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound via Steglich esterification.

Materials:

-

(4-chlorophenoxy)acetic acid

-

2-methoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (4-chlorophenoxy)acetic acid (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table should be used to record the quantitative data obtained from the synthesis.

| Parameter | Theoretical Value | Experimental Value |

| Molecular Weight | 292.71 g/mol | - |

| Yield | - | |

| Melting Point | - | |

| ¹H NMR | ||

| Chemical Shift (δ) | - | |

| Integration | - | |

| Multiplicity | - | |

| Coupling Constant (J) | - | |

| ¹³C NMR | ||

| Chemical Shift (δ) | - | |

| Mass Spec (MS) | ||

| m/z | - | |

| IR Spectroscopy | ||

| Wavenumber (cm⁻¹) | - |

Synthesis Pathway Visualization

Caption: Proposed synthesis of this compound.

Alternative Synthesis Pathways

While the Steglich esterification is a highly recommended method, other synthetic routes could also be employed to synthesize this compound.

Mitsunobu Reaction

The Mitsunobu reaction is another mild and efficient method for the esterification of phenols.[4][5] This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The reaction proceeds with inversion of configuration at the alcohol center, although this is not relevant for a phenol.

Acid-Catalyzed Esterification

Direct esterification using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a more traditional approach.[6] This method often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. While potentially effective, the conditions may be too harsh for some substrates, leading to side reactions and lower yields.

Conclusion

This technical guide outlines a robust and reliable synthetic strategy for the preparation of this compound. The proposed primary pathway, the Steglich esterification, offers a mild and efficient method that is well-suited for the coupling of phenols and carboxylic acids. The detailed experimental protocol and data summary table provide a solid foundation for researchers to successfully synthesize and characterize this target molecule. The alternative pathways mentioned offer additional synthetic options that can be explored based on substrate compatibility and available laboratory resources.

References

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

In-depth Technical Guide on the Mechanism of Action of 2-Methoxyphenyl (4-chlorophenoxy)acetate

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the mechanism of action, biological activity, and pharmacological properties of the specific compound 2-Methoxyphenyl (4-chlorophenoxy)acetate. Despite extensive searches, no peer-reviewed articles, patents, or technical data sheets detailing its effects were identified.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, as requested. The core requirements of the prompt cannot be fulfilled due to the absence of foundational research on this molecule.

Summary of Findings for Structurally Related Compounds

While no data exists for this compound, research has been conducted on compounds with similar structural motifs. It is crucial to note that the biological activities of these related molecules cannot be extrapolated to predict the function of the target compound. The findings for these related but distinct chemicals are summarized below for informational purposes.

Phenoxyacetic Acid Derivatives

A related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a well-documented phenoxy herbicide. Its mechanism of action is understood to be as a synthetic auxin, a class of plant growth regulators. In susceptible plants, it causes uncontrolled growth, leading to tissue damage and ultimately death. This mode of action is specific to plant physiology and is not indicative of a pharmacological effect in animals or humans.

Methoxyphenyl Acetic Acid Derivatives

Research has identified 2-(4-Methoxyphenyl)acetic acid as an endogenous metabolite in human plasma. Some studies have suggested its potential as a biomarker for non-small cell lung cancer. There is also preliminary indication that it may have a protective role in the development of lung cancer, though the mechanism behind this potential effect has not been elucidated.

Another related molecule, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, has been investigated for its potential therapeutic properties. Preliminary studies suggest it may possess anticancer, anti-inflammatory, and antimicrobial activities. However, its mechanism of action is explicitly stated in the available literature as not well-documented.

Conclusion

The absence of any scientific literature detailing the biological activity of this compound makes it impossible to construct the requested in-depth technical guide. The mechanism of action, any potential signaling pathways, and relevant experimental data remain uncharacterized. Further empirical research would be required to determine the pharmacological or biological effects of this specific compound.

An In-depth Technical Guide on the Potential Biological Activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Disclaimer: Publicly available scientific literature and databases do not contain specific studies on the biological activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. This technical guide, therefore, provides an analysis based on the known biological activities of its constituent chemical moieties: 2-methoxyphenol (guaiacol) and 4-chlorophenoxyacetic acid, along with structurally related compounds. The information presented herein is intended to be a predictive overview to guide future research and should not be interpreted as experimentally verified data for the target compound.

Proposed Synthesis

A plausible synthetic route for this compound is the esterification of 2-methoxyphenol with 4-chlorophenoxyacetic acid. This reaction typically proceeds in the presence of a dehydrating agent or a catalyst.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound.

Materials:

-

2-methoxyphenol

-

4-chlorophenoxyacetic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 2-methoxyphenol and 4-chlorophenoxyacetic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and allow the reaction to proceed. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Activity Based on 2-Methoxyphenol (Guaiacol) Moiety

Derivatives of 2-methoxyphenol are known to possess a range of biological activities, primarily antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Antioxidant and Anti-inflammatory Activity

Several studies have demonstrated the antioxidant and anti-inflammatory effects of 2-methoxyphenol derivatives.[1][2] This activity is often attributed to their ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).[1]

| Compound | Activity | Assay | IC50 / Value | Reference |

| Curcumin | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| Dehydrodiisoeugenol | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| Isoeugenol | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| Eugenol | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| Ferulic Acid | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| 2-Methoxy-4-methylphenol | Cytotoxicity | MTT assay (HSG cells) | - | [1] |

| Dehydrodiisoeugenol | COX-2 Inhibition | Northern blot (RAW 264.7 cells) | Potent Inhibitor | [1] |

| Bis-ferulic acid | COX-2 Inhibition | Northern blot (RAW 264.7 cells) | - | [1] |

| Curcumin | COX-2 Inhibition | Northern blot (RAW 264.7 cells) | - | [1] |

| Vanillin | ROS Scavenging | ESR | - | [2] |

| Methyl ferulate | ROS Scavenging | ESR | - | [2] |

| Eugenol | Antimicrobial (S. aureus) | Growth Inhibition | 0.75 mM | [4] |

| Capsaicin | Antimicrobial (S. aureus) | Growth Inhibition | 0.68 mM | [4] |

| Vanillin | Antimicrobial (S. aureus) | Growth Inhibition | 1.38 mM | [4] |

Note: The cytotoxicity data from reference[1] was presented in descending order of effect, without specific IC50 values.

Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To assess the free radical scavenging activity of a compound.

Materials:

-

Test compound

-

2,2'-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound in methanol.

-

Prepare a solution of DPPH in methanol.

-

In a 96-well microplate, add the test compound dilutions.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Caption: Potential inhibition of the COX-2 pathway by 2-methoxyphenol derivatives.

Potential Biological Activity Based on 4-Chlorophenoxyacetic Acid Moiety

4-Chlorophenoxyacetic acid (4-CPA) is primarily recognized as a synthetic auxin, functioning as a plant growth regulator and herbicide.[5][6][7]

Plant Growth Regulation and Herbicidal Activity

4-CPA mimics the action of the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.[7] It has also been shown to induce defense responses in plants against certain insects.[8]

| Activity | Organism | Effect | Concentration | Reference |

| Herbicide | Broadleaf weeds | Weed control | - | [5] |

| Defense Induction | Rice (Oryza sativa) | Resistance to white-backed planthopper | 2-10 mg/L | [8] |

| Phytotoxicity | Lettuce (Lactuca sativa) | Inhibition of germination and growth | 0.01 mM | [9] |

| Phytotoxicity | Onion (Allium cepa) | Inhibition of cotyledon emergence and growth | 0.5 mM | [9] |

Experimental Protocol: Seed Germination Inhibition Assay

Objective: To evaluate the phytotoxic effect of a compound on seed germination.

Materials:

-

Test compound

-

Seeds of a model plant (e.g., Lactuca sativa)

-

Petri dishes

-

Filter paper

-

Distilled water

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

Prepare a series of dilutions of the test compound in distilled water.

-

Place a piece of filter paper in each Petri dish.

-

Moisten the filter paper with a specific volume of the respective test solution or distilled water (as a control).

-

Place a defined number of seeds on the filter paper in each Petri dish.

-

Seal the Petri dishes and place them in an incubator under controlled conditions (temperature, light/dark cycle).

-

After a specific period (e.g., 7 days), count the number of germinated seeds in each dish.

-

Measure the radicle and hypocotyl length of the germinated seedlings.

-

Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the control.

Caption: Proposed mechanism of 4-CPA-induced plant defense.

Hypothetical Biological Profile and Future Directions

Based on the activities of its constituent moieties, this compound could hypothetically exhibit a dual-activity profile. The 4-chlorophenoxyacetic acid component suggests potential phytotoxic or plant growth-regulating properties. Concurrently, the 2-methoxyphenol moiety might confer antioxidant and antimicrobial characteristics to the molecule.

The ester linkage could influence the compound's physicochemical properties, such as lipophilicity, which in turn would affect its bioavailability and interaction with biological targets. It is also possible that the ester could be hydrolyzed in biological systems, releasing the parent alcohol (2-methoxyphenol) and carboxylic acid (4-chlorophenoxyacetic acid), which would then exert their respective biological effects.

Future Research Directions:

-

Synthesis and Characterization: The first step would be the successful synthesis and purification of this compound, followed by its structural confirmation using techniques such as NMR and mass spectrometry.

-

In Vitro Screening: A comprehensive in vitro screening should be conducted to assess a range of potential biological activities, including:

-

Antioxidant activity (e.g., DPPH, ORAC assays).

-

Antimicrobial activity against a panel of bacteria and fungi.

-

Cytotoxicity against various cancer cell lines and normal cell lines to determine selectivity.

-

Enzyme inhibition assays (e.g., COX-1/COX-2).

-

Phytotoxicity assays on model plant species.

-

-

In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models would be warranted to evaluate efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While there is no direct experimental data on the biological activity of this compound, an analysis of its structural components provides a foundation for postulating its potential properties. The compound may possess a unique combination of plant growth-regulating, antioxidant, and antimicrobial activities. However, this remains speculative. Rigorous experimental validation is essential to elucidate the actual biological profile of this molecule and to determine its potential for applications in agriculture or medicine.

References

- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

- 5. 4-Chlorophenoxyacetic acid (4-CPA) | Biochemical Assay Reagents | 122-88-3 | Invivochem [invivochem.com]

- 6. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil [mdpi.com]

An In-depth Technical Guide to Methoxyphenyl (4-chlorophenoxy)acetate Isomers and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, properties, and available data for compounds related to "2-Methoxyphenyl (4-chlorophenoxy)acetate." Initial searches for this specific chemical entity did not yield a dedicated CAS number or extensive experimental data, suggesting it may be a novel or less-characterized compound. However, significant information is available for its structural isomer, 4-Methoxyphenyl (4-chlorophenoxy)acetate , which will be the primary focus of this document. Additionally, data on related phenylacetic acid derivatives are included to provide a broader context for researchers in this chemical space.

Chemical Identification and Nomenclature Discrepancies

The structural difference between the requested compound and its more documented isomer is illustrated in the diagram below.

Spectroscopic and Synthetic Insights into 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Technical Overview

Absence of comprehensive spectroscopic data for 2-Methoxyphenyl (4-chlorophenoxy)acetate in publicly accessible scientific literature necessitates a focus on predictive analysis and synthetic strategy. This technical guide outlines the anticipated spectroscopic characteristics and a plausible synthetic route for this molecule, addressing the needs of researchers, scientists, and drug development professionals.

Due to the specific arrangement of aromatic and functional groups in this compound, its spectroscopic data would present a unique fingerprint essential for its identification and characterization. Although experimental data is not currently available in reviewed literature, a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be extrapolated from the analysis of its constituent chemical moieties.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized below. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Aromatic protons (8H, complex multiplet), Methoxy protons (3H, singlet, ~3.8 ppm), Methylene protons (2H, singlet, ~4.8 ppm) |

| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm), Methylene carbon (~65 ppm) |

| IR (cm⁻¹) | C=O stretch (~1760), C-O-C stretch (aromatic ether, ~1240), C-O-C stretch (ester, ~1190), C-Cl stretch (~1090) |

| MS (m/z) | Molecular ion peak, fragmentation pattern showing loss of the 4-chlorophenoxy group and the 2-methoxyphenyl group. |

Proposed Synthetic Pathway

A viable method for the laboratory synthesis of this compound would involve the esterification of 2-methoxyphenol with 4-chlorophenoxyacetic acid. This reaction can be efficiently carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an appropriate aprotic solvent like dichloromethane (DCM).

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Synthetic scheme for this compound.

Experimental Protocols

Synthesis of this compound:

-

To a solution of 4-chlorophenoxyacetic acid (1 equivalent) in dry dichloromethane (DCM), add 2-methoxyphenol (1 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can utilize this information to produce the compound and subsequently validate the predicted spectroscopic data through empirical measurement.

solubility profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate in different solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS No. 443307-77-5). Due to the absence of publicly available experimental solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility in various solvents based on its chemical structure, and a detailed experimental protocol for its empirical determination. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to assess the solubility of this compound.

Physicochemical Properties

This compound is an ester derivative with the following properties:

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym | 4-methoxyphenyl 2-(4-chlorophenoxy)acetate | ChemicalBook |

| CAS Number | 443307-77-5 | ChemicalBook |

| Molecular Formula | C₁₅H₁₃ClO₄ | ChemicalBook |

| Molecular Weight | 292.71 g/mol | ChemicalBook |

| Predicted Boiling Point | 436.6 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.264 ± 0.06 g/cm³ | ChemicalBook |

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public chemical databases. However, a qualitative solubility profile can be predicted based on the general principles of ester solubility and the compound's molecular structure.

The molecule is a relatively large, aromatic ester. The ester group provides some polarity and can act as a hydrogen bond acceptor, but the large, nonpolar aromatic rings are expected to dominate its solubility characteristics.[1][2][3][4]

Predicted Solubility in Common Solvents:

| Solvent | Type | Predicted/Expected Solubility | Rationale |

| Water | Polar, Protic | Very Low / Insoluble | The large hydrophobic surface area of the two aromatic rings likely outweighs the polarity of the ester group.[2][3] |

| Ethanol / Methanol | Polar, Protic | Moderately Soluble to Soluble | The alcohol can interact with the polar ester group while its alkyl chain can solvate the aromatic rings. |

| Acetone | Polar, Aprotic | Soluble to Freely Soluble | Good solvent for moderately polar compounds. |

| Ethyl Acetate | Moderately Polar | Soluble to Freely Soluble | "Like dissolves like" principle; the solvent is also an ester.[1] |

| Dichloromethane (DCM) | Nonpolar | Soluble to Freely Soluble | Effective at dissolving organic compounds with large nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Freely Soluble | A powerful, universal organic solvent capable of dissolving a wide range of compounds. |

| Hexane / Heptane | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the ester and ether groups is likely too high for significant solubility in alkanes. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, the Equilibrium Shake-Flask Method is the gold-standard and most recommended technique. This protocol is adapted from established pharmaceutical guidelines.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Apparatus and Reagents

-

Compound: this compound, solid.

-

Solvents: A range of analytical-grade solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO).

-

Equipment:

-

Analytical balance.

-

Glass vials or flasks with screw caps.

-

Orbital shaker with temperature control (e.g., incubating shaker).

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solid.

-

Autosampler vials for analysis.

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Mass Spectrometry (LC-MS)).

-

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure solid remains after equilibrium is reached (a visual confirmation is often sufficient).

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: Allow the mixture to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection: Once equilibrium is reached, stop the shaker and allow the vials to stand briefly for the excess solid to sediment.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean analysis vial. This step is critical to ensure no solid particles are carried over.

-

Dilution: If necessary, accurately dilute the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

Analysis

-

Method Development: Develop and validate a quantitative analytical method, typically HPLC-UV. This involves selecting an appropriate column, mobile phase, and wavelength for detection (e.g., ~275 nm, where the aromatic rings would absorb).

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound.

-

Quantification: Analyze the filtered and diluted samples alongside the calibration standards.

-

Calculation: Determine the concentration of the compound in the filtrate using the calibration curve, accounting for any dilution factors. The final value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion

While experimental data for the solubility of this compound is not currently in the public domain, its structural characteristics as a large aromatic ester suggest low aqueous solubility and good solubility in common polar aprotic and moderately polar organic solvents. This guide provides a robust and detailed protocol for the empirical determination of its solubility profile using the benchmark shake-flask method. The successful execution of this protocol will yield crucial data for researchers in pharmacology and drug development, enabling informed decisions in formulation and further studies.

References

An In-depth Technical Guide to 2-Methoxyphenyl (4-chlorophenoxy)acetate: Synthesis, Predicted Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific information regarding the discovery, history, or established biological activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. This suggests that the compound may be novel, has not been extensively studied, or is not described in publicly accessible databases. This guide, therefore, provides a scientifically-grounded projection of its synthesis, potential biological activities, and relevant experimental protocols based on the known properties of its constituent chemical moieties: the 2-methoxyphenyl group and the (4-chlorophenoxy)acetate group.

Introduction

This compound is a chemical entity combining a guaiacol (2-methoxyphenol) moiety with a 4-chlorophenoxyacetic acid backbone. While this specific combination is not documented in the reviewed literature, its structural components are well-characterized in medicinal and agricultural chemistry. Phenoxyacetic acids are a versatile class of compounds with a wide array of biological activities. The incorporation of a chloro-substituent on the phenoxy ring is a common feature in herbicides, such as 2,4-D and MCPA, which act as synthetic auxins. The 2-methoxyphenyl group is also present in numerous biologically active molecules. This guide will explore the hypothetical synthesis, potential biological activities, and detailed experimental protocols for the investigation of this compound.

Proposed Synthesis

A plausible synthetic route to this compound would involve the esterification of 4-chlorophenoxyacetic acid with guaiacol (2-methoxyphenol). A common and effective method for such an esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

-

4-chlorophenoxyacetic acid

-

Guaiacol (2-methoxyphenol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenoxyacetic acid (1.0 eq) and guaiacol (1.1 eq) in anhydrous dichloromethane.

-

To this solution, add 4-dimethylaminopyridine (0.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthesis workflow for this compound.

Predicted Biological Activities and Signaling Pathways

Based on its structural components, this compound could exhibit a range of biological activities.

Herbicidal Activity

The (4-chlorophenoxy)acetate moiety is a well-known pharmacophore for herbicidal activity, acting as a synthetic auxin.[1][2][3] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.[3][4]

Predicted Signaling Pathway: Auxin Mimicry

Synthetic auxins like 4-chlorophenoxyacetic acid are thought to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. This, in turn, results in the physiological effects of uncontrolled cell division and elongation. It is plausible that this compound, upon hydrolysis in planta to release 4-chlorophenoxyacetic acid, would follow this pathway.

Caption: Predicted auxin mimicry signaling pathway.

Other Potential Biological Activities

Phenoxyacetic acid derivatives have been reported to possess a variety of other biological activities.[5][6][7] Therefore, this compound could potentially be investigated for:

-

Antimicrobial Activity: Many phenoxyacetic acid derivatives have shown activity against various bacteria and fungi.

-

Anti-inflammatory Activity: Some analogs exhibit anti-inflammatory properties.

-

Free Fatty Acid Receptor 1 (FFA1) Agonism: A series of phenoxyacetic acid derivatives have been identified as FFA1 agonists, which are of interest for the treatment of type 2 diabetes.[8]

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for the target compound, the following tables summarize data for structurally related molecules to provide a basis for comparison and hypothesis generation.

Table 1: Herbicidal Activity of Related Chlorophenoxyacetic Acids

| Compound | Target Weed Type | Typical Application Rate | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | 0.5 - 2.0 kg/ha | [9] |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Broadleaf weeds | 0.25 - 1.5 kg/ha | [2] |

| 4-Chlorophenoxyacetic acid (4-CPA) | Plant growth regulator | Varies with application | [4] |

Table 2: Biological Activity of a Phenoxyacetic Acid FFA1 Agonist

| Compound | FFA1 Agonistic Activity (EC₅₀) | Reference |

| Compound 16 (a phenoxyacetic acid derivative) | 43.6 nM | [8] |

Conclusion

Although this compound is not a well-documented compound, its structural features suggest a strong potential for biological activity, particularly as a herbicide. The proposed synthesis via Steglich esterification provides a clear path for its preparation. Subsequent biological evaluation, guided by the known activities of its constituent moieties, could reveal novel applications for this molecule in agriculture or medicine. The experimental protocols and predicted signaling pathways outlined in this guide offer a foundational framework for initiating such research.

References

- 1. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. jetir.org [jetir.org]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

In-depth Technical Guide: Analysis of Publicly Available Data on 2-Methoxyphenyl (4-chlorophenoxy)acetate and Structurally Related Compounds

Disclaimer: This document summarizes the findings from a comprehensive search of publicly available scientific literature and databases for information regarding the therapeutic targets of 2-Methoxyphenyl (4-chlorophenoxy)acetate . Despite a thorough investigation, no specific data on the biological activity, mechanism of action, or therapeutic targets for this exact compound could be located. This suggests that "this compound" may be a novel, under-researched compound, a chemical intermediate not intended for therapeutic use, or that the provided nomenclature may be imprecise.

This guide instead presents available information on structurally similar compounds to offer potential, albeit speculative, avenues for research and comparison. The reader is strongly cautioned that the biological activities of these related molecules are not directly transferable to "this compound".

Introduction

The query for the potential therapeutic targets of this compound prompted a multi-faceted search of chemical and biomedical databases. The absence of direct findings necessitates a broader look at its constituent chemical moieties: a 2-methoxyphenyl group, a 4-chlorophenoxy group, and an acetate linker. By examining compounds with similar structural features, we can infer potential areas of biological activity that could guide future research.

Analysis of Structurally Related Compounds

The following sections detail the biological activities of compounds that share structural similarities with "this compound".

Phenylacetic Acid Derivatives

Several hits were found for derivatives of phenylacetic acid, a core component of the queried structure.

-

2-(2-Chloro-4-methoxyphenyl)acetic acid: This compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] Its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

-

2-(4-Methoxyphenyl)acetic acid: This molecule has been identified as a plasma metabolite and a potential biomarker for non-small cell lung cancer (NSCLC).[2][3] While its direct therapeutic targets are not fully elucidated, its association with cancer suggests potential involvement in metabolic or signaling pathways relevant to oncology.

-

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: This fluorinated analog has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.[4] The mechanism of action is not well-documented but is presumed to involve interactions with molecular targets and pathways relevant to cancer cell proliferation.[4]

Phenoxy Acetate Derivatives

The 4-chlorophenoxy acetate moiety is a common feature in a class of herbicides known as phenoxy herbicides. While the primary application is agricultural, their mechanism of action in plants involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the plant. In mammals, the toxicity and specific molecular targets are different and generally of lower affinity, but this provides a potential starting point for investigation.

Other Related Compounds

-

(E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]3- methoxyphenyl acrylic acid: Toxicity studies have been conducted on this more complex molecule. While not providing specific therapeutic targets, the reported LD50 values in mice indicate its biological activity and potential for dose-dependent toxicity.

Postulated Starting Points for Research on this compound

Given the lack of direct evidence, the following represents a logical, yet speculative, workflow for initiating research into the therapeutic potential of "this compound".

Conclusion

The initial request for an in-depth technical guide on the therapeutic targets of "this compound" cannot be fulfilled due to a lack of available data in the public domain. The information presented herein on structurally related compounds offers a starting point for researchers. The anti-inflammatory potential suggested by the "2-(2-Chloro-4-methoxyphenyl)acetic acid" analogue and the anti-cancer activity of other phenylacetic acid derivatives are notable areas for initial investigation. Any future research on "this compound" would require foundational in vitro and in vivo studies to determine its biological activity profile and to identify its molecular targets.

References

In Silico Modeling and Docking Studies of 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico modeling and molecular docking studies for the compound 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to a lack of direct research on this specific molecule, this paper draws upon established computational protocols and findings from studies on structurally analogous compounds, including derivatives of methoxyphenyl and chlorophenoxy moieties. The primary aim is to furnish a detailed framework for prospective in silico investigations of this compound, encompassing target identification, molecular docking procedures, and the interpretation of binding interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of computational drug design and discovery.

Introduction

This compound is a small molecule with potential for biological activity, owing to its structural motifs that are present in various known bioactive compounds. The methoxyphenyl group is a common feature in a range of pharmaceuticals, while the chlorophenoxy moiety is also found in compounds with diverse pharmacological effects. In silico modeling and molecular docking are powerful computational techniques that allow for the prediction of how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.

This guide will delineate a theoretical framework for the in silico analysis of this compound, based on studies of similar compounds.

Potential Biological Targets and Signaling Pathways

Based on in silico and experimental studies of structurally related compounds, several potential protein targets can be hypothesized for this compound.

Cyclooxygenase-2 (COX-2)

A study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a compound with a similar methoxyphenyl and a chlorophenyl group, identified Cyclooxygenase-2 (COX-2) as a potential target.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Caption: Potential inhibitory action on the COX-2 signaling pathway.

DNA Gyrase and Lanosterol 14 α-demethylase

Research on (4-methoxyphenyl)acetic acid has suggested potential antimicrobial activity through the inhibition of DNA gyrase (in bacteria) and Lanosterol 14 α-demethylase (in fungi).[2][3] These enzymes are crucial for microbial survival and are well-established drug targets.

Caption: Potential inhibition of bacterial and fungal metabolic pathways.

Methodologies for In Silico Analysis

A typical in silico workflow for evaluating a novel compound like this compound involves several key steps.

Caption: A generalized workflow for in silico molecular docking studies.

Ligand Preparation

The 3D structure of this compound would first need to be generated.

Protocol:

-

2D Structure Generation: Draw the 2D structure of the compound using chemical drawing software like ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand. Software like Avogadro or UCSF Chimera can be used for this purpose.

-

File Format Conversion: Save the optimized structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Protein Target Preparation

The 3D structure of the target protein is retrieved from a public database.

Protocol:

-

Protein Structure Retrieval: Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 6COX) from the Protein Data Bank (PDB).

-

Preparation of the Protein:

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Assign atomic charges (e.g., Gasteiger charges).

-

This can be accomplished using software like AutoDockTools or UCSF Chimera.

-

-

Grid Box Definition: Define the binding site (grid box) on the protein. This is typically centered on the active site where the native ligand binds.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of the ligand to the protein target.

Protocol (using AutoDock Vina as an example):

-

Configuration File: Create a configuration file specifying the paths to the prepared ligand and protein files, the coordinates of the grid box, and the exhaustiveness of the search.

-

Execution: Run the docking simulation from the command line.

-

Output: The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Interpretation

The results of the docking studies should be organized for clear interpretation and comparison.

Quantitative Data Summary

The binding affinities of this compound against various potential targets would be summarized in a table. For context, the binding affinities of known inhibitors could also be included.

| Target Protein | PDB ID | Binding Affinity of this compound (kcal/mol) | Binding Affinity of Standard Inhibitor (kcal/mol) | Standard Inhibitor |

| Cyclooxygenase-2 | 6COX | TBD | TBD | Celecoxib |

| DNA Gyrase | TBD | TBD | TBD | Ciprofloxacin |

| Lanosterol 14 α-demethylase | 1EA1 | TBD | TBD | Fluconazole |

TBD: To Be Determined through simulation.

Analysis of Binding Interactions

The predicted binding poses should be visually inspected to understand the key molecular interactions.

Key Interactions to Analyze:

-

Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.

-

Hydrophobic Interactions: Note any hydrophobic interactions between the non-polar parts of the ligand and the protein.

-

Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.

These interactions can be visualized and analyzed using software like PyMOL or UCSF Chimera.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the study of this compound. By leveraging methodologies applied to structurally similar compounds, a clear path for investigating its potential biological activities has been established. The proposed workflow, from ligand and protein preparation to molecular docking and data analysis, provides a robust framework for future computational research on this compound. The insights gained from such studies will be invaluable in guiding further experimental validation and exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Toxicological Profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of the currently available public information regarding the acute and long-term toxicity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Extensive searches of scientific literature and toxicological databases have revealed a significant lack of specific studies on this particular chemical entity. Therefore, the core requirements for a detailed technical guide, including quantitative data presentation and experimental protocols, cannot be fully met at this time. The information provided herein is based on data for structurally related compounds and should be interpreted with caution.

Introduction

This compound is a chemical compound with the CAS number 443307-77-5 and the molecular formula C15H13ClO4.[1] Despite its availability from various chemical suppliers, there is a notable absence of published acute and long-term toxicity studies in the public domain. This guide aims to provide a comprehensive overview of the current state of knowledge, highlighting the data gaps and presenting information on related compounds to offer a preliminary toxicological perspective.

Physicochemical Properties

Basic chemical information for this compound is available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 443307-77-5 | [1] |

| Molecular Formula | C15H13ClO4 | [1] |

| Molecular Weight | 292.71 g/mol | [1] |

| Predicted Boiling Point | 436.6±35.0 °C | [1] |

| Predicted Density | 1.264±0.06 g/cm3 | [1] |

Acute Toxicity Profile: Data Scarcity

A thorough search for acute toxicity studies on this compound yielded no specific results. Standard measures of acute toxicity, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the reviewed literature.

Safety Data Sheets (SDS) from chemical suppliers often state that the toxicological properties of this material have not been thoroughly investigated.

Long-Term Toxicity Profile: Data Scarcity

Similarly, no dedicated long-term (sub-chronic or chronic) toxicity studies for this compound were identified. Information regarding No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) is therefore unavailable. Furthermore, there are no studies on its potential carcinogenicity, genotoxicity, or reproductive toxicity.

Information on Structurally Related Compounds

In the absence of direct data, a preliminary assessment can be informed by the toxicological profiles of structurally similar compounds. It is crucial to emphasize that such comparisons are speculative and should not replace direct experimental evaluation.

(E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]3- methoxyphenyl acrylic acid

A study on this structurally related compound investigated its long-term toxicity in rats. The findings indicated that at a high dose of 500 mg/kg, there were significant increases in serum aminotransferase, serum urea nitrogen, and the liver organ coefficient compared to the control group. This suggests a potential for liver and kidney toxicity at high doses of this related compound.

Chlorophenoxy Herbicides

The broader class of chlorophenoxy herbicides has been the subject of numerous toxicological studies. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively reviewed. While some epidemiological studies have suggested potential associations with certain cancers, animal studies have generally not supported a carcinogenic effect. The primary target organs for 2,4-D toxicity in animal studies are the kidney and liver, particularly at high doses.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for acute and long-term toxicity testing. Should such studies be undertaken, the following methodologies would likely be employed:

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, a single sex of rodent (e.g., female rats) is used.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Dose Levels: A stepwise procedure is used with a few animals at each step. The starting dose is selected based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is conducted.

The logical workflow for such an experiment can be visualized as follows:

Caption: A generalized workflow for an acute oral toxicity study.

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

-

Test Animals: Typically, rats of both sexes are used.

-

Administration: The substance is administered daily via the diet, drinking water, or gavage for 90 days.

-

Dose Levels: At least three dose levels and a concurrent control group are used.

-

Observations: Detailed observations include clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, and pathology (gross and microscopic).

The experimental design for a long-term study is illustrated below:

Caption: A simplified representation of a long-term toxicity study design.

Signaling Pathways: Unexplored Territory

Due to the lack of mechanistic studies on this compound, no specific signaling pathways have been elucidated. Research into the mechanisms of toxicity for structurally related chlorophenoxy compounds has explored pathways related to oxidative stress and peroxisome proliferation, but these have not been confirmed for the title compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific acute and long-term toxicity data for this compound. This represents a significant data gap that prevents a thorough toxicological assessment. While information on structurally related compounds can provide some preliminary insights, it is imperative that dedicated studies are conducted to determine the safety profile of this chemical. Future research should prioritize standard acute toxicity testing, followed by sub-chronic and chronic studies to identify potential target organs and establish safe exposure levels. Mechanistic studies would also be valuable in elucidating any potential pathways of toxicity. Until such data becomes available, this compound should be handled with caution in research and development settings, assuming a potentially hazardous profile based on related structures.

References

An In-depth Technical Guide to 2-Methoxyphenyl (4-chlorophenoxy)acetate as a Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl (4-chlorophenoxy)acetate is a chemical intermediate with potential applications in various fields of chemical and pharmaceutical research. Its structure, combining a guaiacol moiety with a 4-chlorophenoxyacetic acid backbone, suggests its utility as a building block for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential research applications based on the activities of structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 443307-77-5 | Chemical Supplier Databases |

| Molecular Formula | C₁₅H₁₃ClO₄ | Chemical Supplier Databases |

| Molecular Weight | 292.71 g/mol | Chemical Supplier Databases |

| Predicted Boiling Point | 436.6 ± 35.0 °C | Chemical Supplier Databases |

| Predicted Density | 1.264 ± 0.06 g/cm³ | Chemical Supplier Databases |

| Predicted LogP | 3.5 | ChemDraw |

| Predicted pKa | 3.1 (for the carboxylic acid precursor) | ChemDraw |

Synthesis Protocol: Steglich Esterification

Due to the absence of a specific published synthesis protocol for this compound, a reliable and versatile method, the Steglich esterification, is proposed. This method is well-suited for the coupling of a carboxylic acid (4-chlorophenoxyacetic acid) and a phenol (guaiacol) under mild conditions.

Reaction Scheme

Caption: Proposed synthesis of this compound via Steglich esterification.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 186.59 | 1.87 g | 10.0 |

| Guaiacol | C₇H₈O₂ | 124.14 | 1.24 g | 10.0 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g | 11.0 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.12 g | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Experimental Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenoxyacetic acid (1.87 g, 10.0 mmol), guaiacol (1.24 g, 10.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-